molecular formula C15H21FN2O3 B13513747 Tert-butyl 4-(3-fluoro-4-hydroxyphenyl)piperazine-1-carboxylate

Tert-butyl 4-(3-fluoro-4-hydroxyphenyl)piperazine-1-carboxylate

Cat. No.: B13513747
M. Wt: 296.34 g/mol
InChI Key: XQEOYAPNWYFAGB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-fluoro-4-hydroxyphenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a tert-butyl group attached to the piperazine ring, along with a 3-fluoro-4-hydroxyphenyl group, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of tert-butyl 4-(3-fluoro-4-hydroxyphenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 3-fluoro-4-hydroxybenzaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Reaction of Piperazine with Tert-butyl Chloroformate: Piperazine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl piperazine-1-carboxylate.

    Addition of 3-Fluoro-4-hydroxybenzaldehyde: The intermediate tert-butyl piperazine-1-carboxylate is then reacted with 3-fluoro-4-hydroxybenzaldehyde to form the final product, this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-(3-fluoro-4-hydroxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions, particularly at the fluoro group, to form a hydroxy derivative.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-(3-fluoro-4-hydroxyphenyl)piperazine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is used in studies to understand the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including those with potential therapeutic applications.

    Industrial Applications: The compound is used in the development of new materials and chemical processes, particularly those requiring specific functional groups.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-fluoro-4-hydroxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the phenyl group contribute to its binding affinity and selectivity. The fluoro and hydroxy groups on the phenyl ring can form hydrogen bonds and other interactions with the target, enhancing its biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Tert-butyl 4-(3-fluoro-4-hydroxyphenyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, particularly its fluoro and hydroxy groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H21FN2O3

Molecular Weight

296.34 g/mol

IUPAC Name

tert-butyl 4-(3-fluoro-4-hydroxyphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)11-4-5-13(19)12(16)10-11/h4-5,10,19H,6-9H2,1-3H3

InChI Key

XQEOYAPNWYFAGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)O)F

Origin of Product

United States

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